2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide
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Overview
Description
2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide is an organic compound that belongs to the class of benzamides. It is characterized by the presence of two chlorine atoms, a methoxy group, and a methyl group attached to the benzene ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-chloro-2-methoxy-5-methylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form amines or alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Substitution: Formation of substituted benzamides.
Oxidation: Formation of benzaldehydes or benzoic acids.
Reduction: Formation of benzylamines or benzyl alcohols.
Scientific Research Applications
2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: Contains a sulfamoylphenyl group, used in different applications.
Uniqueness
2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chlorine substitution and methoxy group make it a versatile intermediate in various synthetic pathways .
Properties
IUPAC Name |
2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-9-7-13(14(20-2)8-12(9)17)18-15(19)10-5-3-4-6-11(10)16/h3-8H,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYJHWJMOVQGCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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